4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride
Description
The compound 4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a thiazole derivative featuring a 2,5-dimethylfuran substituent at the 4-position of the thiazole ring and a 2-methoxyphenyl group attached via an amine linkage. Its hydrochloride salt form enhances solubility and stability, which is critical for pharmacological or agrochemical applications.
The structural uniqueness of this compound lies in its combination of a furan heterocycle (known for electron-rich aromaticity) and a methoxyphenyl group (which influences lipophilicity and metabolic stability).
Properties
IUPAC Name |
4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S.ClH/c1-10-8-12(11(2)20-10)14-9-21-16(18-14)17-13-6-4-5-7-15(13)19-3;/h4-9H,1-3H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOVBITZGSBCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the furan derivative and the subsequent formation of the thiazol-2-amine core. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its interaction with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine: The compound has shown potential in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazol-2-Amine Derivatives
Thiazole cores are prevalent in bioactive molecules due to their electronic versatility. Key comparisons include:
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Structural Differences : Replaces the furan and methoxyphenyl groups with a chloro-thiazole and difluorobenzamide moiety.
- Bioactivity : Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide conjugation, critical in anaerobic metabolism .
- Synthesis : Synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine ()
- Structural Differences : Features a dichlorophenyl group instead of methoxyphenyl, increasing electronegativity.
- Synthesis : Prepared via coupling of thiazol-2-amine with 2,4-dichlorophenyl derivatives .
4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine ()
- Structural Differences : Substitutes dimethylfuran with a dimethylpyrrole ring, altering aromaticity and steric effects.
- Relevance: Highlights the impact of heterocycle choice (furan vs.
Table 1: Comparison of Thiazol-2-Amine Derivatives
Piperazine Derivatives ()
While structurally distinct, piperazine-based compounds like HBK14–HBK19 share functional similarities:
- Structural Overlap : Methoxyphenyl groups are present in HBK14–HBK19, similar to the target compound’s 2-methoxyphenyl moiety.
- Impact of Substituents: Piperazine derivatives with chloro or trimethylphenoxy groups (e.g., HBK15, HBK18) exhibit varied pharmacokinetic profiles due to halogenation and alkylation .
- Synthesis: HBK compounds are synthesized via phenoxy-ethoxyethyl or phenoxy-propyl linkages to piperazine cores .
Key Insight : The ortho-methoxy group in the target compound may enhance binding specificity compared to para-substituted analogs in piperazines.
Thiadiazole Derivatives ()
Thiadiazoles differ by having an additional nitrogen atom in the heterocycle:
Biological Activity
4-(2,5-Dimethylfuran-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : 4-(2,5-dimethylfuran-3-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine; hydrochloride
- Molecular Formula : C16H17ClN2O2S
- Molecular Weight : 354.82 g/mol
Antimicrobial Activity
Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The 2,5-dimethylfuran and methoxyphenyl moieties contribute to its effectiveness against various pathogens.
-
Mechanism of Action :
- The compound interacts with microbial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
- It may also disrupt metabolic pathways critical for bacterial survival.
-
Case Studies :
- A study demonstrated that thiazole derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Another investigation highlighted the compound's broad-spectrum antifungal activity against drug-resistant Candida strains, surpassing traditional antifungals like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies focusing on various cancer cell lines.
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
- It also disrupts the cell cycle, leading to G0/G1 phase arrest in sensitive cancer cells.
- Research Findings :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Pathogens/Cancer Types |
|---|---|---|---|
| This Compound | High | Moderate | MRSA, Candida, A549, Caco-2 |
| Compound A | Moderate | High | E. coli, MCF-7 |
| Compound B | High | Moderate | Streptococcus, HeLa |
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, analogous thiazole derivatives are synthesized via amide coupling using pyridine as a base and solvent, with TLC monitoring to track reaction progress . Recrystallization from methanol or DMSO/water mixtures (2:1 ratio) enhances purity . Adjusting stoichiometric ratios of intermediates (e.g., 5-chlorothiazol-2-amine and acyl chlorides) and optimizing reaction times (e.g., overnight stirring) can improve yields. Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated cross-coupling) may reduce side products .
What advanced techniques are recommended for structural confirmation and crystallographic analysis?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, centrosymmetrical dimers formed via N–H⋯N hydrogen bonds in similar thiazole derivatives were confirmed using SC-XRD . Non-classical interactions (e.g., C–H⋯F/O) stabilize crystal packing and can be analyzed via Hirshfeld surface calculations . Complementary techniques include:
- NMR spectroscopy : Assigning proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm).
- DFT calculations : Validating experimental geometries and electronic properties .
How can researchers investigate the compound’s potential enzyme inhibition mechanisms?
Methodological Answer:
The compound’s thiazole and furan motifs may target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. To study this:
- In vitro assays : Measure IC50 values using PFOR enzyme activity assays with nitazoxanide as a positive control .
- Molecular docking : Simulate binding interactions with PFOR’s active site (e.g., AutoDock Vina).
- Structure-activity relationships (SAR) : Modify substituents (e.g., dimethylfuran, methoxyphenyl) to assess impact on inhibition .
What computational approaches are suitable for predicting physicochemical properties?
Methodological Answer:
- Lipophilicity (LogP) : Predict via software like MarvinSketch or experimental HPLC retention times.
- Solubility : Use the Hansen solubility parameters or molecular dynamics simulations.
- Toxicity : Apply QSAR models (e.g., ProTox-II) to estimate LD50 and hepatotoxicity .
- Spectroscopic properties : Simulate UV-Vis spectra via TD-DFT (e.g., B3LYP/6-31G*) .
How should environmental fate studies be designed for this compound?
Methodological Answer:
Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):
- Degradation studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 3–9). Monitor degradation products via LC-MS .
- Partitioning analysis : Measure octanol-water coefficients (Kow) and soil adsorption (Koc) using shake-flask or batch equilibrium methods .
- Ecotoxicity : Test acute toxicity on Daphnia magna or algal species (OECD Guidelines 202/201).
What strategies mitigate stability challenges during storage or biological assays?
Methodological Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures. Store at –20°C under inert gas (N2/Ar) .
- Photostability : Use amber vials and assess degradation under ICH Q1B light conditions (UV/visible exposure) .
- pH stability : Conduct stress testing in buffers (pH 1–13) and analyze via HPLC-UV .
How can regioselectivity issues in thiazole functionalization be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
